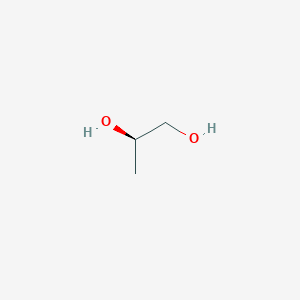

R-1,2-Propanediol

Descripción general

Descripción

R-1,2-Propanediol (R-1,2-PD) is a major commodity chemical, traditionally derived from propylene, a nonrenewable resource. Research has been aimed at developing sustainable fermentation routes to R-1,2-PD from renewable resources, such as glucose, with Escherichia coli expressing specific genes showing promising results for the production of enantiomerically pure R-1,2-PD (Altaras & Cameron, 1999).

Synthesis Analysis

The synthesis of R-1,2-PD has been explored through metabolic engineering. For example, E. coli has been genetically modified to express NADH-linked glycerol dehydrogenase and methylglyoxal synthase genes, leading to the anaerobic production of R-1,2-PD from glucose. This approach has resulted in the production of R-1,2-PD with significant purity and yield, which can be further improved through metabolic and bioprocess engineering (Altaras & Cameron, 1999).

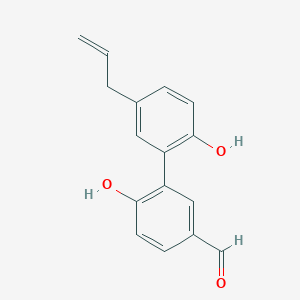

Molecular Structure Analysis

The molecular structure of R-1,2-PD involves a chiral center, making it an interesting subject for stereospecific synthesis and analysis. Studies have explored the theoretical structures of R-1,2-PD monomers, dimers, and monohydrates to understand its stability and behavior in different conditions (Friedemann et al., 1995).

Chemical Reactions and Properties

R-1,2-PD is involved in various chemical reactions, including its synthesis from glycerol via hydrogenolysis. The hydrogenolysis process has been optimized using catalysts like Rh/SiO2 modified with ReOx species, showing high activity and selectivity for converting 1,2-propanediol to propanols (Amada et al., 2010).

Physical Properties Analysis

Research on R-1,2-PD has primarily focused on its production and chemical properties rather than a detailed analysis of its physical properties. However, its physical properties such as melting point, boiling point, and solubility are essential for its industrial application and processing.

Chemical Properties Analysis

The chemical properties of R-1,2-PD, including reactivity, stability under various conditions, and interactions with other substances, are crucial for its application in industries such as polymers, food, pharmaceuticals, and textiles. The metabolic pathways for its synthesis from renewable resources and its conversion to other valuable chemicals are areas of active research (Saxena et al., 2010).

Aplicaciones Científicas De Investigación

Aroma Adulteration Marker in Wine : R-1,2-Propanediol has been identified as a potential marker for aroma adulteration in wine due to its high enantiomeric ratio favoring the R-enantiomer. This application is significant in maintaining the authenticity and quality of wines (Langen et al., 2016).

Biopropanol Production from Glycerol : An optimized Rh--ReO(x)/SiO(2) catalyst showed high yields of 1-propanol and biopropanols, making it suitable for the one-pot conversion of glycerol to propanols. This is particularly relevant in biorefinery processes (Amada et al., 2010).

Dietary Substitute for Carbohydrates : R-1,2-Propanediol can act as a substitute for carbohydrates in the diet of rats and young chicks, where it's primarily oxidized to lactate or pyruvate. This research provides insight into alternative dietary components (Ruddick, 1972).

Metabolic Pathway Investigation in Dogs : The developed assays can be used to investigate the metabolism of diol enantiomers, including (R,S)-1,3-butanediol and (R,S)-1,3-pentanediol, in dogs. This application is vital in understanding metabolic pathways and the effects of various compounds on animal health (Powers et al., 1994).

Production from Renewable Resources : R-1,2-Propanediol can be produced from renewable resources using microbes, with applications across various industries such as polymers, food, pharmaceuticals, textiles, and more. This approach aligns with sustainable and eco-friendly production methods (Saxena et al., 2010).

Optically Pure R-1,2-Propanediol Synthesis : The artificial pathway to convert lactic acid into R-1,2-Propanediol can be incorporated into microbial hosts for the de novo synthesis of optically pure R-1,2-Propanediol from renewable feedstocks. This development is pivotal in the synthesis of chirally pure substances for various industrial applications (Niu & Guo, 2015).

Direcciones Futuras

The future of R-1,2-Propanediol lies in the field of microbial biosynthesis. With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome . The commercial production of 1,2-propanediol is limited by low efficiency, and the chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions . Therefore, the focus is on improving the efficiency of microbial biosynthesis .

Propiedades

IUPAC Name |

(2R)-propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009429 | |

| Record name | (-)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

R-1,2-Propanediol | |

CAS RN |

4254-14-2 | |

| Record name | R-(-)-1,2-Propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02159 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4254-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-1,2-Propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENE GLYCOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/602HN5L69H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-60 °C | |

| Record name | Propylene glycol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

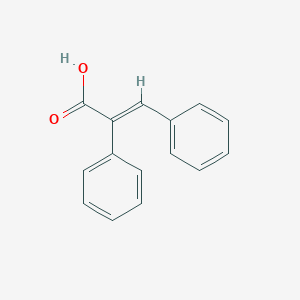

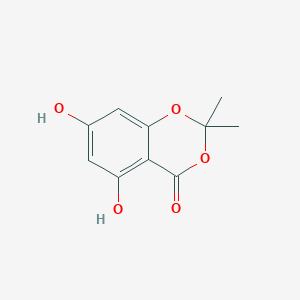

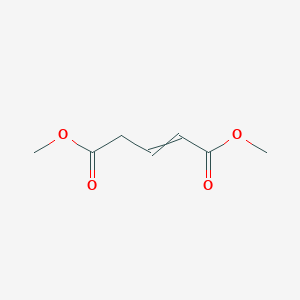

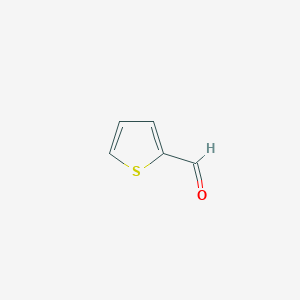

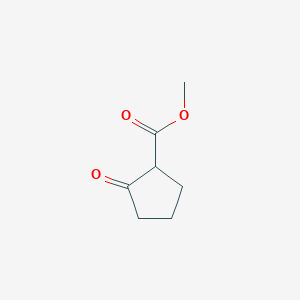

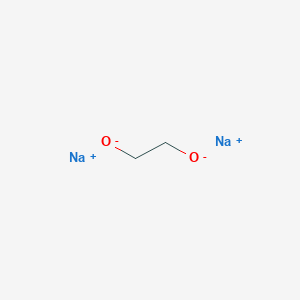

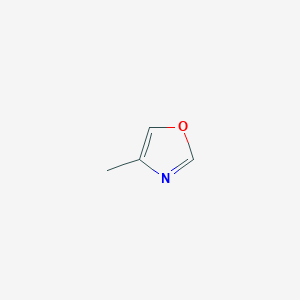

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B41788.png)

![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)